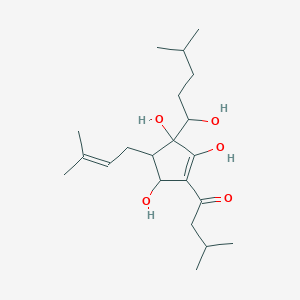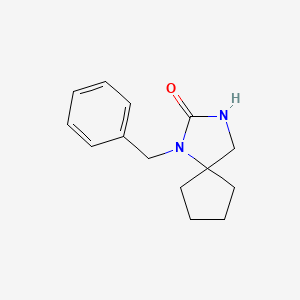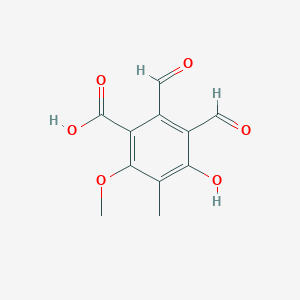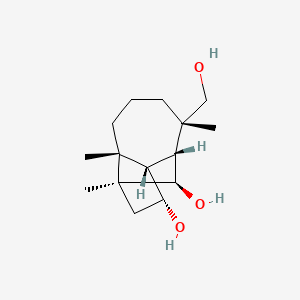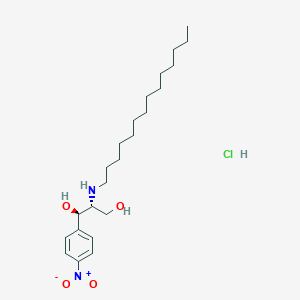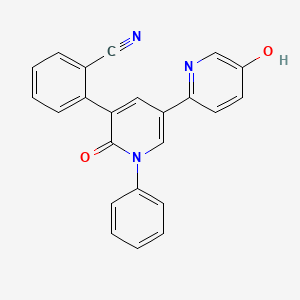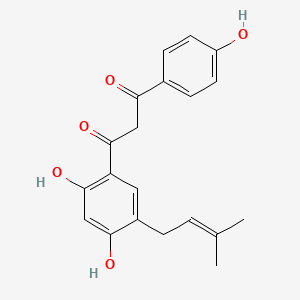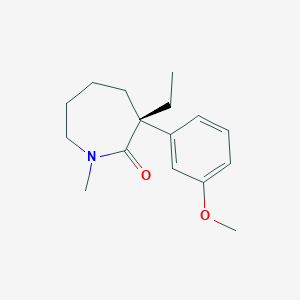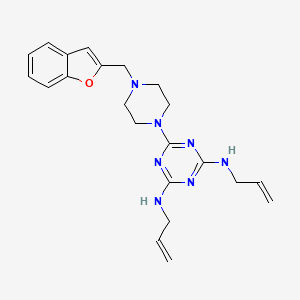
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine is a complex organic compound that belongs to the class of diazaphenothiazines. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a hexylamino group attached to a diazaphenothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine typically involves multiple steps. One common method includes the reaction of enamines of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 4-methoxy-5-amino-6-mercaptopyrimidine . The reaction conditions often require the use of dry solvents and anhydrous potassium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine has been studied for its potential neurotropic activity . It has shown promise in modulating neurological pathways, making it a candidate for further research in the treatment of neurological disorders. Additionally, its unique structure allows it to interact with various biological targets, making it useful in medicinal chemistry for drug development.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine involves its interaction with specific molecular targets in the nervous system. It is believed to modulate neurotransmitter receptors and ion channels, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but its neurotropic effects suggest potential therapeutic applications in neurology.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(Hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-G]quinoxaline
Uniqueness
4-Methoxy-7,7-dimethyl-9-hexylamino-7,8-dihydro-1,3-diazaphenothiazine stands out due to its specific combination of functional groups and its potential neurotropic activity. Unlike other similar compounds, it has a unique diazaphenothiazine core that contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
102688-87-9 |
|---|---|
Fórmula molecular |
C19H28N4OS |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
N-hexyl-4-methoxy-7,7-dimethyl-6,8-dihydro-5H-pyrimido[4,5-b][1,4]benzothiazin-9-imine |
InChI |
InChI=1S/C19H28N4OS/c1-5-6-7-8-9-20-13-10-19(2,3)11-14-16(13)25-18-15(23-14)17(24-4)21-12-22-18/h12,23H,5-11H2,1-4H3 |
Clave InChI |
PZYTXMZSCUURBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=C1CC(CC2=C1SC3=NC=NC(=C3N2)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)


